An In-Depth Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate: A Key Intermediate in Targeted Cancer Therapy
An In-Depth Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate: A Key Intermediate in Targeted Cancer Therapy
This guide provides a comprehensive technical overview of Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS No. 929214-84-6), a crucial chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, and its pivotal role as a starting material for the potent RAF/EGFR kinase inhibitor, Lifirafenib (BGB-283).
Introduction and Strategic Importance
Methyl 2-amino-5-fluoro-4-methylbenzoate is a substituted anthranilate ester. Its strategic value in medicinal chemistry is derived from the specific arrangement of its functional groups: an amine, a methyl ester, a fluorine atom, and a methyl group on the benzene ring. This precise configuration makes it an ideal scaffold for constructing complex heterocyclic systems found in many targeted therapeutics.[1] The presence of a fluorine atom, in particular, is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
The primary significance of this compound lies in its role as a key building block in the synthesis of Lifirafenib (BGB-283) .[2][3][4] Lifirafenib is a potent, orally available inhibitor of both RAF family kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[2][4][5] Its dual-targeting mechanism is a promising strategy for overcoming resistance in tumors harboring BRAF mutations.[2][6] The structural integrity of Methyl 2-amino-5-fluoro-4-methylbenzoate is foundational to the successful construction of the Lifirafenib molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key data for Methyl 2-amino-5-fluoro-4-methylbenzoate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 929214-84-6 | |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | |
| Appearance | Typically a solid (powder/crystals) | Inferred |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [1] |
Spectroscopic Characterization (Predicted)
While publicly available spectra for this specific compound are scarce, its 1H and 13C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.
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1H NMR:
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A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.
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A singlet for the aromatic methyl group protons (-CH₃) around 2.1-2.3 ppm.
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A broad singlet for the amine protons (-NH₂) which can vary in chemical shift.
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Two aromatic protons appearing as doublets or multiplets, with coupling to the fluorine atom influencing their splitting patterns.
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13C NMR:
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A signal for the ester carbonyl carbon (~167 ppm).
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Aromatic carbons showing characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
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Signals for the methyl ester carbon (~52 ppm) and the aromatic methyl carbon (~15-20 ppm).
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Synthesis and Handling
Proposed Synthesis Protocol
A robust synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate can be achieved via a multi-step sequence starting from commercially available materials. The logical and field-proven approach involves the synthesis of the parent carboxylic acid followed by esterification.
Caption: Proposed synthetic workflow for Methyl 2-amino-5-fluoro-4-methylbenzoate.
Step-by-Step Methodology:
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Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid (Precursor):
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The synthesis of the carboxylic acid precursor is the critical phase. A plausible route begins with m-fluorotoluene.
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Acylation and Hydrolysis: Perform a Friedel-Crafts acylation on m-fluorotoluene, followed by hydrolysis to yield a mixture of fluoromethylbenzoic acid isomers.
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Nitration: The appropriate isomer, 2-fluoro-4-methylbenzoic acid, is then subjected to nitration to introduce a nitro group ortho to the amine precursor.
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Reduction: The nitro group is then reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to yield 2-amino-5-fluoro-4-methylbenzoic acid.
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Esterification to Yield the Final Product:
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Protocol: To a solution of 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-amino-5-fluoro-4-methylbenzoate.
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Safety and Handling
Based on safety data for structurally similar compounds, Methyl 2-amino-5-fluoro-4-methylbenzoate should be handled with care.
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Hazard Classification (Anticipated):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Wear protective gloves (e.g., nitrile rubber).
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Wear safety glasses with side-shields or chemical goggles.
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Use a lab coat.
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Handle in a well-ventilated area or a chemical fume hood.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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Application in the Synthesis of Lifirafenib
The primary documented application of Methyl 2-amino-5-fluoro-4-methylbenzoate is as a key intermediate in the synthesis of the kinase inhibitor Lifirafenib. The synthesis involves a multi-step sequence where the amine and ester functionalities of the starting material are strategically utilized to build the complex heterocyclic core of the final drug molecule.
Caption: Key role of the title compound in the synthetic pathway to Lifirafenib.
This synthetic pathway highlights the "building block" nature of the title compound. The amine group provides a nucleophilic handle for coupling reactions, while the ester can be hydrolyzed or otherwise modified in later steps to complete the synthesis of the target drug. This application underscores the importance of designing and having access to well-defined, functionalized small molecules for efficient drug discovery and development pipelines.
Conclusion
Methyl 2-amino-5-fluoro-4-methylbenzoate is more than a catalog chemical; it is a validated and critical component in the synthesis of next-generation targeted cancer therapies. Its carefully arranged functional groups provide medicinal chemists with a reliable and versatile starting point for constructing complex and potent kinase inhibitors like Lifirafenib. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis, and an authoritative context for its application, serving as a valuable resource for professionals in the field of pharmaceutical sciences.
References
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Title: Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors Source: ResearchGate / Journal of Clinical Oncology URL: [Link]
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Title: Lifirafenib | C25H17F3N4O3 | CID 89670174 Source: PubChem - NIH URL: [Link]
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Title: lifirafenib | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
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Title: Methyl 2-amino-5-fluoro-4-methylbenzoate Source: MySkinRecipes URL: [Link]
